![molecular formula C12H20O4 B3023009 2-Ethylhexyl hydrogen maleate CAS No. 2370-71-0](/img/structure/B3023009.png)
2-Ethylhexyl hydrogen maleate
Overview
Description
2-Ethylhexyl hydrogen maleate is a compound that belongs to the family of maleic acid esters . It can be described as the ester of maleic acid with the alcohol 2-ethylhexyl . It is used in a variety of applications such as adhesives and coatings .
Synthesis Analysis
The synthesis of 2-Ethylhexyl hydrogen maleate involves the esterification of maleic anhydride with 2-ethylhexanol . This reaction is bimolecular and exhibits first-order kinetics with respect to the acid . The process is often catalyzed by sulfuric acid or amphoteric tetrabutyl titanate .Molecular Structure Analysis
The molecular formula of 2-Ethylhexyl hydrogen maleate is C12H20O4 . It contains a total of 35 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group .Chemical Reactions Analysis
The esterification of maleic anhydride with 2-ethylhexanol is the key chemical reaction involved in the formation of 2-Ethylhexyl hydrogen maleate . This reaction is typically catalyzed by sulfuric acid or amphoteric tetrabutyl titanate .Physical And Chemical Properties Analysis
2-Ethylhexyl hydrogen maleate has a molecular weight of 228.3 g/mol . It contains a total of 35 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group .Scientific Research Applications
Chemical Structure and Properties
“2-Ethylhexyl hydrogen maleate” has the molecular formula C12H20O4 and a molecular weight of 228.28 . The molecule contains a total of 35 bonds , including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group .
Physical Characteristics
This compound appears as a liquid and is slightly soluble in water . It is stable but can oxidize easily .
Safety Considerations
As a liquid, “2-Ethylhexyl hydrogen maleate” is flammable and irritating. Combustion can produce harmful products such as carbon monoxide and carbon dioxide . It can cause irritation to the skin, eyes, and respiratory system . It should be handled with care, especially when interacting with strong oxidizing agents, which can lead to combustion .
Environmental Impact
This compound may pose a risk to the environment, particularly to aquatic ecosystems . However, it is biodegradable .
Use as a Surfactant
“2-Ethylhexyl hydrogen maleate” is categorized as an anionic surfactant . It has excellent film-forming, dispersing, and emulsifying properties .
Use in the Production of Polymers
This compound can be used as a monomer in the production of polymers .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a mono-constituent substance of organic origin
Mode of Action
The compound has a complex structure with a total of 35 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group . These functional groups may interact with various biological targets, leading to changes in cellular processes. The exact interactions and resulting changes are yet to be elucidated .
Biochemical Pathways
The specific biochemical pathways affected by 2-Ethylhexyl hydrogen maleate are currently unknown . Given the compound’s structure, it may potentially interact with pathways involving ester or carboxylic acid metabolites.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Ethylhexyl hydrogen maleate is limited . Understanding these properties is crucial for determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s structure and, consequently, its interaction with biological targets. Specific information on how such factors influence the action of 2-ethylhexyl hydrogen maleate is currently unavailable .
properties
IUPAC Name |
(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBLWPLYPNOTJC-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897446 | |
Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylhexyl hydrogen maleate | |
CAS RN |
7423-42-9, 2370-71-0 | |
Record name | 2-Ethylhexyl maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7423-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mono(2-ethylhexyl) maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Maleic Acid Monooctyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONO(2-ETHYLHEXYL) MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7TL2X86W8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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